1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea
Description
Evolution of Halogenated Pyridinyl Urea Derivatives in Drug Discovery
Halogenated pyridinyl urea derivatives emerged as pivotal scaffolds in medicinal chemistry due to their ability to modulate kinase activity and improve pharmacokinetic properties. The introduction of chlorine and trifluoromethyl groups at strategic positions on the pyridine ring enhances binding affinity and metabolic stability. For instance, the discovery of 6-formylpyridyl urea derivatives as selective FGFR4 inhibitors marked a milestone in targeting hepatocellular carcinoma (HCC) resistance mechanisms. These compounds demonstrated nanomolar inhibitory activity against both wild-type and gatekeeper-mutant FGFR4 variants, underscoring the therapeutic potential of halogenated pyridinyl ureas.
A key advancement was the development of solvent-free synthetic routes for pyridinyl ureas, enabling regioselective C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method facilitated the efficient production of diverse derivatives, including 2,5-disubstituted pyridinyl ureas, which are critical for optimizing target selectivity.
Table 1: Milestones in Halogenated Pyridinyl Urea Development
Research Milestones in Thiophenyl-Substituted Urea Compounds
Thiophenyl-substituted ureas gained prominence for their electronic versatility and capacity to engage in π-π interactions with biological targets. The integration of thiophene rings into urea frameworks improved solubility and bioavailability, as demonstrated by 5-alkyl-2-urea-substituted pyridines acting as glucokinase activators. These compounds exhibited enhanced aqueous solubility (up to 332 μM at pH 7.4) while maintaining low plasma protein binding, making them viable candidates for diabetes therapeutics.
The strategic placement of methoxy and halogenated aryl groups on thiophene rings further refined drug-like properties. For example, substituting thiophene with 3-(trifluoromethyl)phenyl methoxy groups enhanced metabolic stability and in vivo efficacy, as observed in preclinical models.
Scientific Significance of Trifluoromethyl and Chloro-Substituted Heterocycles
Trifluoromethyl and chloro substituents play dual roles in optimizing pharmacodynamic and pharmacokinetic profiles. The electron-withdrawing nature of the trifluoromethyl group increases metabolic resistance, while chlorine atoms improve target binding via halogen bonding. In FGFR4 inhibitors, the 3-chloro-5-(trifluoromethyl)pyridinyl moiety conferred sub-20 nM potency against resistant HCC cell lines. Similarly, chloro-substituted pyridines in urea conjugates demonstrated regioselective functionalization, enabling precise structural diversification.
Table 2: Impact of Substituents on Heterocyclic Ureas
Pioneering Studies on Pyridinyl-Thiophene Urea Conjugates
The conjugation of pyridinyl and thiophene rings via urea linkages represents a strategic approach to multitarget engagement. Early studies on pyridinyl-thiophene hybrids revealed synergistic effects in kinase inhibition and allosteric modulation. For instance, glucokinase activators incorporating pyridinyl-thiophene ureas achieved dose-dependent glucose-lowering effects in murine models, with 32% reductions in OGTT-AUC at 30 mg/kg.
Regioselective synthesis techniques were critical in advancing these conjugates. The C–H functionalization of 3-substituted pyridine N-oxides enabled the efficient production of 5-substituted pyridinyl-thiophene ureas, avoiding isomeric byproducts. This methodological breakthrough supported the exploration of structure-activity relationships (SAR) and the identification of lead compounds with balanced potency and solubility.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3F3N4O2S/c19-11-2-1-9(12(20)6-11)8-30-14-3-4-31-16(14)26-17(29)28-27-15-13(21)5-10(7-25-15)18(22,23)24/h1-7H,8H2,(H,25,27)(H2,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJUMSBHSUEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with an amine to form the corresponding aminopyridine derivative.
Thiophene Derivative Preparation: The thiophene ring is functionalized with a 2,4-dichlorophenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The aminopyridine and thiophene derivatives are coupled using a urea-forming reagent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound is studied for its interactions with various biological targets, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
- Target vs. : The thiourea group in may reduce hydrogen-bonding capacity compared to urea, altering target affinity. The 4-methoxyphenyl group in is less lipophilic than the dichlorophenyl-thiophene in the target .
- Target vs. : ’s piperazine and ketone groups suggest a divergent mechanism (e.g., antidiabetic activity via glucose uptake stimulation), contrasting with the target’s urea-thiophene framework .
- Target vs. : The imine group in introduces conformational rigidity, while the target’s thiophene-OCH2 linker may enhance flexibility .
Table 2: Predicted Properties
Key Insights:
- Activity : ’s antidiabetic activity highlights the role of piperazine and ketone motifs in modulating biological pathways, a feature absent in the target .
Biological Activity
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea (CAS Number: 338966-48-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
The molecular formula of the compound is , with a molecular weight of approximately 442.84 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H13ClF3N4O2S |
| Molecular Weight | 442.84 g/mol |
| CAS Number | 338966-48-6 |
| LogP | 2.51328 |
| PSA | 68.94 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's ability to inhibit certain enzymes can lead to significant alterations in cellular functions, potentially resulting in therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The exact mechanisms remain under investigation, but preliminary data suggest that it may target specific oncogenes or tumor suppressor genes.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound led to reduced tumor growth compared to control groups.
Q & A
Basic: What synthetic methodologies are recommended for preparing this urea derivative?
Answer:
The compound can be synthesized via a multi-step coupling strategy. Key steps include:
- Amide bond formation : Use coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) to facilitate urea linkage formation between the pyridine and thiophene moieties. Anhydrous DMF is typically employed as the solvent, with NEt₃ as a base to neutralize HCl byproducts .
- Functional group protection : The (2,4-dichlorophenyl)methoxy group may require protection during synthesis to avoid side reactions. Deprotection under mild acidic conditions (e.g., TFA) is recommended .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: How is structural characterization performed for this compound?
Answer:
Critical analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the urea linkage (δ ~8.5–9.5 ppm for NH protons) and substituent integration (e.g., trifluoromethyl group at δ ~120–125 ppm in ¹³C) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- IR spectroscopy : Urea carbonyl stretching vibrations (~1650–1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) are diagnostic .
Advanced: What experimental designs are optimal for evaluating its biological activity?
Answer:
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like NADH:ubiquinone oxidoreductase, given structural similarities to known inhibitors .
- In vitro assays :
- Control experiments : Include positive controls (e.g., metformin for glucose uptake) and negative controls (DMSO vehicle) to validate assay specificity .
Advanced: How should researchers address contradictions in biological activity data?
Answer:
- Statistical validation : Apply Design of Experiments (DoE) to optimize assay conditions and identify confounding variables (e.g., pH, temperature) .
- Orthogonal assays : Confirm results using complementary techniques (e.g., SPR for binding affinity if enzyme inhibition data is inconsistent).
- Metabolic stability testing : Evaluate compound degradation in microsomal preparations to rule out false negatives due to instability .
Advanced: What strategies are recommended for crystallographic analysis of this compound?
Answer:
- Crystallization : Use vapor diffusion (sitting-drop method) with PEG 3350 or similar precipitants. Add 5% DMSO to improve solubility .
- Data collection : Synchrotron X-ray sources (λ = 0.9–1.0 Å) enhance resolution for small-molecule crystals.
- Refinement : Employ SHELXL for structure solution and refinement. Validate hydrogen bonding (urea NH to pyridine N) and torsional angles using Olex2 or Coot .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the urea group and photodegradation of the thiophene ring.
- Solution stability : In aqueous buffers (pH 7.4), monitor degradation via HPLC over 24–48 hours. Use fresh DMSO stock solutions (<1 week old) .
Advanced: How can computational modeling guide the optimization of this compound?
Answer:
- QSAR studies : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with biological activity using Gaussian or NWChem for DFT calculations .
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (<5) and reduce hepatotoxicity risks. Prioritize derivatives with lower topological polar surface area (<140 Ų) for improved permeability .
Basic: What safety and handling protocols are essential for this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy from chlorinated and fluorinated groups.
- Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release of halogenated byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
